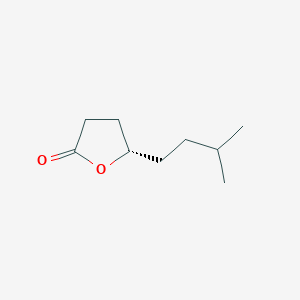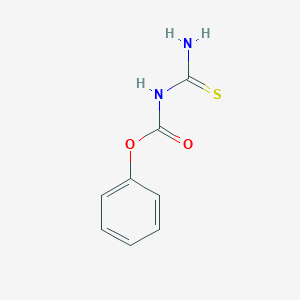![molecular formula C9H10F3NO2S B14399343 2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline CAS No. 88404-81-3](/img/structure/B14399343.png)
2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline is an organic compound characterized by the presence of a methanesulfonyl group, a trifluoromethyl group, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline typically involves the introduction of the methanesulfonyl group and the trifluoromethyl group onto an aniline derivative. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl-substituted aniline derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its biological activity. The aniline moiety can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-(trifluoromethyl)aniline
- 2-Methanesulfonyl-4-(trifluoromethyl)aniline
Uniqueness
2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline is unique due to the specific positioning of the methanesulfonyl and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
88404-81-3 |
|---|---|
Molekularformel |
C9H10F3NO2S |
Molekulargewicht |
253.24 g/mol |
IUPAC-Name |
2-(methylsulfonylmethyl)-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3NO2S/c1-16(14,15)5-6-3-2-4-7(8(6)13)9(10,11)12/h2-4H,5,13H2,1H3 |
InChI-Schlüssel |
MJKGXKMAWXTBHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1=C(C(=CC=C1)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14399264.png)
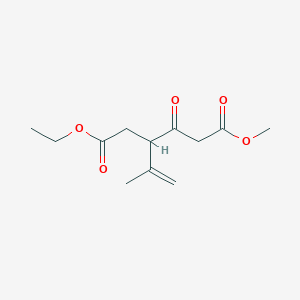
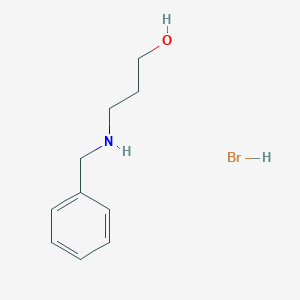


![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)


![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
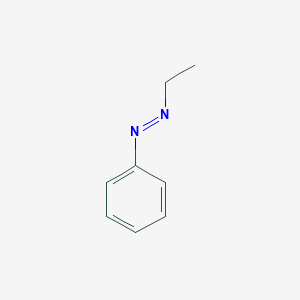
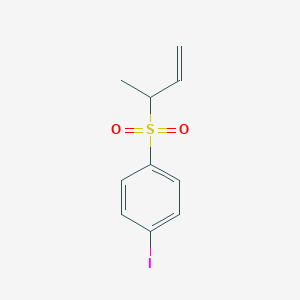
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)
